molecular formula C18H35NO B3361107 trans-Dodemorph CAS No. 91269-48-6

trans-Dodemorph

Cat. No. B3361107
CAS RN: 91269-48-6
M. Wt: 281.5 g/mol
InChI Key: JMXKCYUTURMERF-IRXDYDNUSA-N
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Description

Trans-Dodemorph is a chemical compound . It belongs to the morpholine group of chemicals.


Molecular Structure Analysis

The molecular formula of trans-Dodemorph is C18H35NO . The molecular weight is 281.5 g/mol .


Physical And Chemical Properties Analysis

Trans-Dodemorph has a molecular weight of 281.5 g/mol . Other physical and chemical properties are not well-documented in the available literature.

Scientific Research Applications

Stereospecific Degradation of Diastereomers

Research by Oros (2018) explored the antibacterial activity of morpholine fungicides, with a focus on dodemorph. The study found that the cis-form of dodemorph had higher antibacterial activity compared to the trans-form. This research highlights the importance of stereospecific degradation of diastereomers in plant-associated bacteria and its influence on the antifungal performance of dodemorph-based preparations against filamentous fungi like Botrytis cinerea (Oros, 2018).

Stability and Distribution in Anaerobic Digestion

A study by Vorkamp et al. (2003) investigated the stability and distribution of dodemorph during the anaerobic digestion of biological waste. They discovered that dodemorph remained stable during the process, with its distribution being pH-dependent. This research is significant for understanding the environmental fate of dodemorph in waste management processes (Vorkamp et al., 2003).

Plant Genetic Modification Research

In the context of plant genetic modification, Jones (2005) discussed the application of transgenesis in wheat research. This includes the study of grain development and composition, where dodemorph could be used as a part of the experimental setup. The research underscores the broader application of genetic modification in understanding complex biological processes in crops like wheat (Jones, 2005).

Uptake and Translocation in Barley

Chamberlain, Patel, and Bromilow (1998) conducted a study on the uptake by roots and translocation to shoots of morpholine fungicides, including dodemorph, in barley. Their findings provide insights into the systemic nature of these fungicides in plants and the potential for enhancing agricultural pesticide design (Chamberlain et al., 1998).

Safety and Hazards

Trans-Dodemorph is considered to have certain antibacterial side effects . It is also considered to be harmful if swallowed and may cause serious eye irritation .

properties

IUPAC Name

(2S,6S)-4-cyclododecyl-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO/c1-16-14-19(15-17(2)20-16)18-12-10-8-6-4-3-5-7-9-11-13-18/h16-18H,3-15H2,1-2H3/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXKCYUTURMERF-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2CCCCCCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@@H](O1)C)C2CCCCCCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Dodemorph

CAS RN

91269-48-6
Record name Dodemorph, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091269486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DODEMORPH, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73Y74GK7UK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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